(R)-N-Boc-3-(2-hydroxyethyl)morpholine
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Overview
Description
®-N-Boc-3-(2-hydroxyethyl)morpholine is a chiral morpholine derivative that features a tert-butoxycarbonyl (Boc) protecting group and a hydroxyethyl substituent
Scientific Research Applications
®-N-Boc-3-(2-hydroxyethyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals. Its chiral nature makes it valuable in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules. Its derivatives have potential therapeutic applications.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and specialty chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-3-(2-hydroxyethyl)morpholine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-3-(2-hydroxyethyl)morpholine.
Protection of the Hydroxy Group: The hydroxy group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the starting material with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).
Purification: The product is purified by column chromatography or recrystallization to obtain pure ®-N-Boc-3-(2-hydroxyethyl)morpholine.
Industrial Production Methods
In an industrial setting, the production of ®-N-Boc-3-(2-hydroxyethyl)morpholine follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may involve more rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-Boc-3-(2-hydroxyethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane, dichloromethane (DCM), room temperature.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), ethanol or tetrahydrofuran (THF), room temperature.
Substitution: Alkyl halides, amines, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM), room temperature.
Major Products Formed
Oxidation: Formation of ®-N-Boc-3-(2-oxoethyl)morpholine.
Reduction: Regeneration of ®-N-Boc-3-(2-hydroxyethyl)morpholine.
Substitution: Formation of various substituted morpholine derivatives.
Deprotection: Formation of ®-3-(2-hydroxyethyl)morpholine.
Mechanism of Action
The mechanism of action of ®-N-Boc-3-(2-hydroxyethyl)morpholine depends on its specific application. In general, the compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-Boc-3-(2-hydroxyethyl)morpholine
- ®-N-Boc-3-(2-aminoethyl)morpholine
- ®-N-Boc-3-(2-methoxyethyl)morpholine
Uniqueness
®-N-Boc-3-(2-hydroxyethyl)morpholine is unique due to its specific chiral configuration and the presence of both a Boc protecting group and a hydroxyethyl substituent. This combination of features makes it a versatile intermediate in organic synthesis and pharmaceutical research. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance compared to similar compounds.
Properties
IUPAC Name |
tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQYKHGGGYDEKA-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257855-07-4 |
Source
|
Record name | 4-Morpholinecarboxylic acid, 3-(2-hydroxyethyl)-, 1,1-dimethylethyl ester, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257855-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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